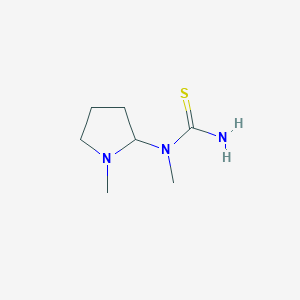
Dibenzofuran-2,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran-2,8-diamine is an aromatic diamine compound derived from dibenzofuran Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzofuran-2,8-diamine can be synthesized through a multi-step process starting from dibenzofuran. One common method involves the nitration of dibenzofuran to form 2,8-dinitrodibenzofuran, which is then reduced to 2,8-diaminodibenzofuran using tin powder in acidic conditions . This method yields a high purity product through sublimation at 180°C under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and sublimation, is common in industrial settings to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzofuran-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin powder in acidic conditions is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, such as halogenated or nitrated compounds, which can further undergo reduction to form amino derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzofuran-2,8-diamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides.
Materials Science: The compound is utilized in the development of advanced materials with high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds and pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibenzofuran-2,8-diamine involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which lacks the amino groups.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
Dibenzofuran-2,8-diamine is unique due to the presence of amino groups at the 2 and 8 positions, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar structures. This modification enhances its potential for polymerization and other chemical transformations, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25295-66-3 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
dibenzofuran-2,8-diamine |
InChI |
InChI=1S/C12H10N2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H,13-14H2 |
InChI-Schlüssel |
ITSSXHLMQLWFOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C3=C(O2)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


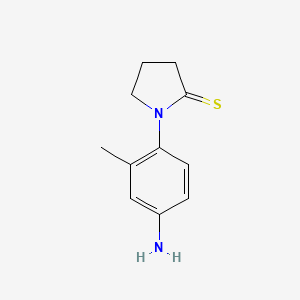

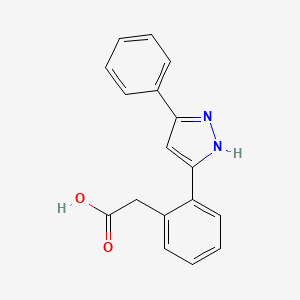


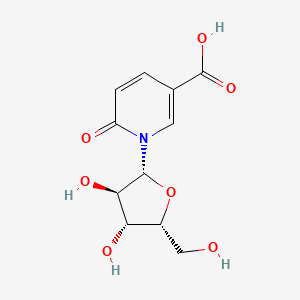



![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)

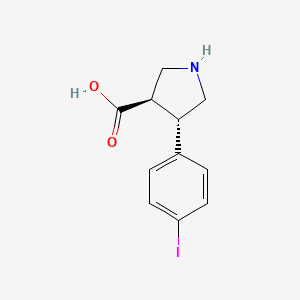
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
